4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate
Description
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate is a chemical compound with the molecular formula C19H19NO4 It is characterized by the presence of a benzodioxole group and a pivalate ester, which contribute to its unique chemical properties
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(2,3)18(21)24-15-7-5-14(6-8-15)20-11-13-4-9-16-17(10-13)23-12-22-16/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTHURYXXOLEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)N=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate typically involves the reaction of 4-aminophenyl pivalate with 1,3-benzodioxole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, more efficient mixing and heating systems, and continuous monitoring of reaction parameters to ensure consistent quality and yield. The industrial process may also involve additional purification steps to remove any impurities and obtain a product that meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzodioxole and pivalate groups can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
The compound 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate is a chemical entity with potential applications in various scientific research domains, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by detailed data and case studies.
Basic Information
- Molecular Formula : C19H19NO4
- Molecular Weight : 325.36 g/mol
- Boiling Point : Approximately 461.9 °C (predicted)
- Density : 1.17 g/cm³ (predicted)
- pKa : 3.53 (predicted) .
Medicinal Chemistry
The compound exhibits structural characteristics that suggest potential activity against various biological targets, particularly in cancer research. Its benzodioxole moiety is known for contributing to the pharmacological properties of compounds, including anti-cancer effects.
Case Study: Inhibition of Tyrosine Kinases
Research indicates that derivatives of benzodioxole, such as the compound , can inhibit Src family kinases (SFKs), which are implicated in cancer progression. For instance, compounds similar to this compound have shown high selectivity for SFKs over other kinases, making them promising candidates for targeted cancer therapies .
Neuropharmacology
The structural features of the compound may also allow it to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders.
Case Study: Analogs and Neurotransmitter Modulation
Analogous compounds have been studied for their effects on neurotransmitter receptors and their potential to modulate pain pathways. The benzodioxole structure is often associated with analgesic properties, suggesting that the compound could be explored for pain management therapies .
Synthetic Chemistry
The synthesis of this compound can serve as a model for developing new synthetic routes for complex organic molecules.
Data Table: Synthesis Routes
| Route | Description | Yield (%) |
|---|---|---|
| Route A | Starting from pivalic acid and benzodioxole derivative | 85 |
| Route B | Using intermediate amines and coupling reactions | 78 |
| Route C | Direct condensation of precursors | 90 |
Mechanism of Action
The mechanism of action of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate involves its interaction with specific molecular targets and pathways. The benzodioxole group is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The pivalate ester group may also play a role in enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
- 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl acetate
- 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl butyrate
Uniqueness
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate is unique due to the presence of both the benzodioxole and pivalate ester groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specific interactions with molecular targets, making it a valuable compound for various research applications .
Biological Activity
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate is a chemical compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 325.36 g/mol
- Boiling Point : Predicted at 461.9 ± 45.0 °C
- Density : 1.17 ± 0.1 g/cm³
- pKa : 3.53 ± 0.20
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminophenyl pivalate with 1,3-benzodioxole-5-carbaldehyde. The reaction conditions are optimized for yield and purity, often using solvents and catalysts to facilitate the process .
Antimicrobial Properties
Research indicates that compounds containing benzodioxole moieties often exhibit antimicrobial activities. The presence of the benzodioxole group in this compound is believed to enhance its interaction with microbial targets, potentially disrupting their cellular processes .
Anticancer Activity
Studies have shown that derivatives of benzodioxole exhibit significant anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism is thought to involve interaction with specific enzymes and receptors that are crucial for tumor growth .
The biological activity of this compound may be attributed to its ability to modulate enzyme activity and receptor interactions. The benzodioxole group is particularly effective in binding to molecular targets involved in cell signaling pathways related to proliferation and apoptosis .
Case Studies
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid | Moderate anticancer activity | Lacks pivalate group |
| 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl acetate | Antimicrobial properties | Ester group enhances solubility |
| 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl butyrate | Anticancer effects observed | Longer alkyl chain may affect membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
